![molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4](/img/structure/B142821.png)
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid
説明
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as 6-aminohexanoic acid, is a naturally occurring amino acid that is widely used in the field of biochemistry and biotechnology. It is an important building block for the synthesis of various biomolecules, including polyamides, polyesters, and peptides.
作用機序
The mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is not well understood. However, it is thought to work by inhibiting the activity of plasminogen activators, which are enzymes that break down blood clots. This makes it useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.
Biochemical and Physiological Effects:
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. Additionally, it has a wide range of applications in the field of biochemistry and biotechnology. However, one limitation of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid. One area of research is the development of new biopolymers that can be used in drug delivery and tissue engineering. Another area of research is the development of new methods for synthesizing 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid and its potential applications in the treatment of various diseases.
科学的研究の応用
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of various biopolymers, such as polyamides, polyesters, and peptides. These biopolymers have a wide range of applications, including drug delivery, tissue engineering, and biodegradable plastics.
特性
CAS番号 |
145328-93-4 |
|---|---|
製品名 |
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid |
分子式 |
C13H26N4O3 |
分子量 |
286.37 g/mol |
IUPAC名 |
6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17) |
InChIキー |
GHUCSEDQJUERDZ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
正規SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
その他のCAS番号 |
145328-93-4 |
同義語 |
SF 6,6 SF-6,6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


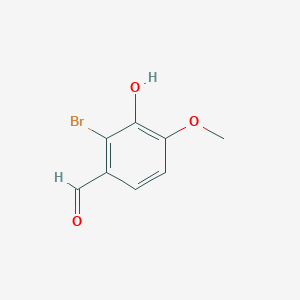


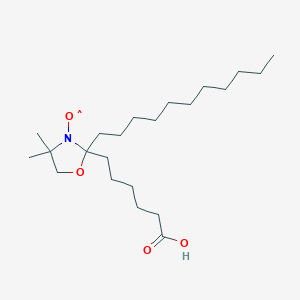

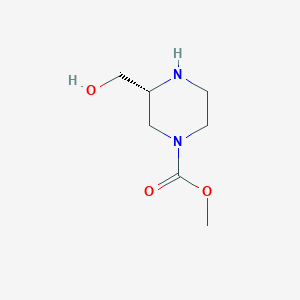
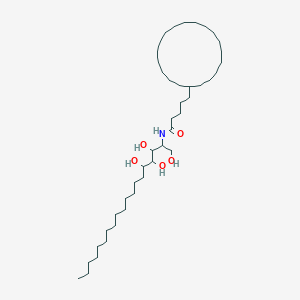

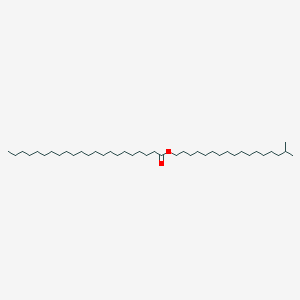
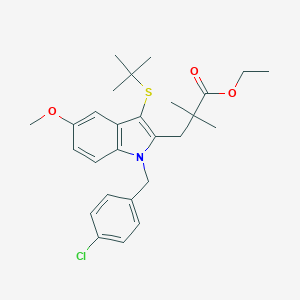


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
